N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Description
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a tetrahydropyrroloquinazolinone moiety via an acetamide linker. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-9-19-20-16(25-9)18-14(22)8-24-10-4-5-11-12(7-10)17-13-3-2-6-21(13)15(11)23/h4-5,7H,2-3,6,8H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHVJRGRFSLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves multiple steps, starting with the preparation of the thiadiazole and quinazolinone intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The quinazolinone moiety is typically prepared via the condensation of anthranilic acid derivatives with isatoic anhydride. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound .
Chemical Reactions Analysis
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
Structural Features
The compound features a thiadiazole ring that contributes to its biological activity and a quinazolinone structure known for its pharmacological properties. The combination of these moieties enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance:
- Mechanism of Action: The compound may target signaling pathways associated with cell growth and apoptosis.
- Case Study: A study demonstrated that a related thiadiazole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
Enzyme Inhibition
The compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways:
- Protease Inhibition: Similar compounds have shown efficacy in inhibiting proteases linked to viral replication.
- Case Study: Research on related thiadiazole compounds illustrated their ability to inhibit HIV protease, suggesting potential applications in antiviral therapies.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science:
- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Optoelectronic Devices: Its unique structure may facilitate the development of organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on core scaffolds, substituents, and physicochemical properties derived from the evidence:
Key Observations:
Core Scaffolds: The target compound’s pyrroloquinazolinone-thiadiazole fusion is distinct from triazinoquinazoline (e.g., 4.8, 4.10) or imidazo-thiadiazole (e.g., ) systems. These variations influence electronic properties and target selectivity .
Substituent Effects: Alkyl groups (e.g., 5-methyl, 5-butyl) on the thiadiazole ring enhance lipophilicity, whereas halogenated aryl groups (e.g., 4-bromophenyl in 9c) improve binding to hydrophobic pockets . The target’s 9-oxo group on the quinazolinone may mimic carbonyl interactions seen in kinase inhibitors, similar to the 2-oxo group in 4.8 .
Synthetic Feasibility :
- Yields for analogous thiadiazole derivatives range from 56% to 89%, suggesting that the target compound’s synthesis may require optimized coupling conditions to achieve comparable efficiency .
Physicochemical Properties: Melting points for thiadiazole-triazinoquinazoline hybrids (262–270°C) indicate high thermal stability, likely shared by the target compound due to its rigid bicyclic system .
Research Implications and Limitations
While the evidence provides robust structural and synthetic data for analogous compounds, direct pharmacological or pharmacokinetic data for the target compound are absent. Future studies should prioritize:
- Activity Screening: Compare the target’s bioactivity against triazinoquinazoline derivatives (e.g., 4.8) in assays for antimicrobial or anticancer activity .
- Solubility Studies : Evaluate the acetamide linker’s impact on aqueous solubility relative to thioether-linked analogs .
- Computational Modeling : Use programs like SHELX () to predict binding modes and optimize substituents for target engagement .
Biological Activity
The compound N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a novel derivative that integrates the biologically significant scaffolds of thiadiazole and quinazoline. This article examines its biological activity, focusing on anticancer properties and other potential pharmacological effects.
Chemical Structure and Properties
The compound features a thiadiazole ring known for its diverse biological activities and a quinazoline moiety that enhances its pharmacological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
These activities are attributed to the ability of thiadiazole derivatives to interact with various biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole and quinazoline derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation across multiple cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
- A study reported that derivatives of 1,3,4-thiadiazole exhibited GI50 values ranging from 0.25 to 10 μM against various cancer cell lines including colon (HCT116), lung (A549), and breast (MCF7) cancers .
- The compound's structure allows it to effectively inhibit tumor growth by inducing apoptosis in cancer cells.
-
Structure-Activity Relationship (SAR)
- The incorporation of different substituents on the thiadiazole ring significantly affects the biological activity. For instance, modifications such as halogen substitutions have been linked to enhanced anticancer efficacy .
- A specific derivative showed an IC50 value of 3.29 μM against HCT116 cells, indicating strong cytotoxic effects .
Table: Summary of Biological Activities
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
- Induction of apoptosis : The compound may promote programmed cell death through activation of caspases.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound’s synthesis involves coupling a thiadiazolylidene moiety with a pyrrolo[2,1-b]quinazoline-acetamide scaffold. Key steps include:
- Thiadiazole formation : Cyclocondensation of thiosemicarbazides with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) to generate the 1,3,4-thiadiazol-2(3H)-ylidene core .
- Acetamide linkage : Use of coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole and the pyrroloquinazoline fragment .
- Yield optimization : Screening solvents (DMF, THF) and catalysts (triethylamine, DMAP) to enhance regioselectivity. For example, microwave-assisted synthesis can reduce reaction times and improve purity .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., thiadiazole proton signals at δ 2.3–2.5 ppm for methyl groups and δ 8.1–8.3 ppm for aromatic protons) .
- X-ray crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement. The thiadiazole ring’s planarity and hydrogen-bonding patterns (e.g., N–H···O interactions) validate stereoelectronic properties .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can discrepancies between predicted and observed biological activities be resolved in QSAR models?
- Model validation : Compare observed/predicted activity values (e.g., using a training set of 20 analogs with RMSE < 0.05 and test set validation with R > 0.85) .
- Descriptor refinement : Incorporate 3D molecular descriptors (e.g., electrostatic potential maps) to account for steric clashes in the pyrroloquinazoline moiety, which may reduce model accuracy .
- Experimental follow-up : Reassess bioactivity under controlled conditions (e.g., adjusting pH to stabilize the thiadiazole ring’s tautomeric forms) .
Q. What strategies mitigate metabolic instability identified in cytochrome P450 studies?
- Metabolite identification : Incubate the compound with immortalized human keratinocytes (HaCaT cells) to detect sulfonic acid derivatives (e.g., MSO), a common auto-oxidation product of thiadiazole-containing drugs .
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-methyl position of the thiadiazole to block oxidative metabolism .
- Co-administration : Test cytochrome P450 inhibitors (e.g., β-naphthoflavone) to prolong half-life in vitro .
Q. How can computational docking elucidate structure-activity relationships (SAR) for this compound?
- Target selection : Dock the compound into kinase or protease active sites (e.g., EGFR or PARP) using AutoDock Vina. Focus on hydrogen bonds between the acetamide carbonyl and catalytic residues (e.g., Lys745 in EGFR) .
- Conformational analysis : Compare binding poses of analogs (e.g., substituents on the pyrroloquinazoline ring) to identify steric or electronic contributions to affinity .
- Validation : Correlate docking scores (e.g., ΔG < −8.5 kcal/mol) with experimental IC values from kinase inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, particularly if the pyrroloquinazoline core contains stereocenters .
- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., L-proline) for key steps like cycloaddition to minimize racemization .
- Process monitoring : Implement inline FTIR to track reaction intermediates and prevent byproduct formation during scale-up .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
